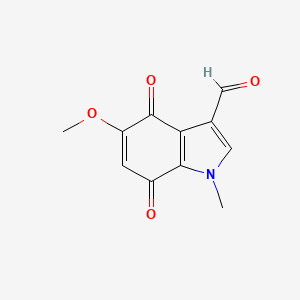![molecular formula C15H6Cl2N2O2 B13685336 7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13685336.png)
7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione is a halogenated derivative of tryptanthrin, a natural alkaloid isolated from plants and some microorganisms, including marine bacteria . This compound exhibits a broad spectrum of biological activity, including immunomodulating, antitubercular, and anti-protozoal properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione typically involves the oxidative coupling of 5,7-dichloroisatin with isatin under specific conditions . The reaction is carried out using potassium permanganate in anhydrous acetonitrile . Another method involves the condensation of isatoic anhydride with isatin or its substituted derivatives in the presence of N-methylpiperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized via oxidation of isatin and its derivatives.
Substitution: Halogenated derivatives can be formed through substitution reactions involving different halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Substitution: Various halogenating agents can be used to introduce different halogen atoms into the compound.
Major Products Formed
科学研究应用
7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology: Exhibits immunomodulating, antitubercular, and anti-protozoal properties.
Medicine: Potential therapeutic applications due to its broad spectrum of biological activity.
Industry: Can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate immune responses and inhibit the growth of certain microorganisms . The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
- 2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione
- 1,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione
- 1,4-Dichloro-8-methylindolo[2,1-b]quinazoline-6,12-dione
Uniqueness
7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione is unique due to its specific halogenation pattern, which imparts distinct biological activities compared to other halogenated derivatives . Its broad spectrum of biological activity makes it a valuable compound for various scientific research applications.
属性
分子式 |
C15H6Cl2N2O2 |
|---|---|
分子量 |
317.1 g/mol |
IUPAC 名称 |
7,10-dichloroindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H6Cl2N2O2/c16-8-5-6-9(17)12-11(8)13(20)14-18-10-4-2-1-3-7(10)15(21)19(12)14/h1-6H |
InChI 键 |
HSPQCOLBBHOYKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=CC(=C4C(=O)C3=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate](/img/structure/B13685257.png)

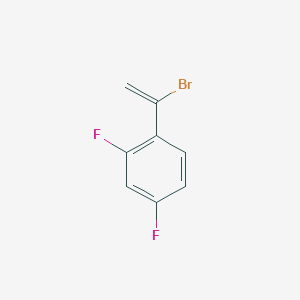
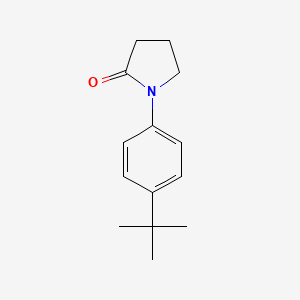
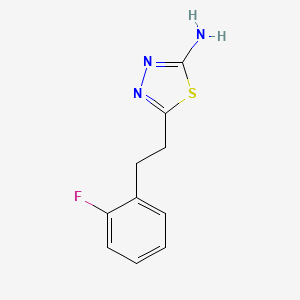
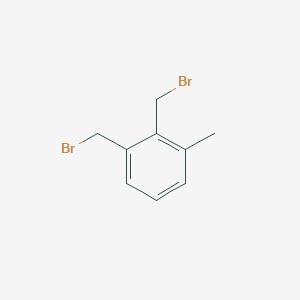
![[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate](/img/structure/B13685275.png)

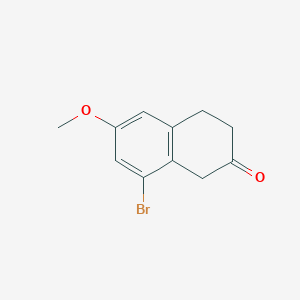
![7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13685301.png)
![Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13685307.png)
![1-[4-(trifluoromethyl)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13685309.png)

